molecular formula C7H8S B089551 Thioanisole CAS No. 100-68-5

Thioanisole

Cat. No.: B089551
CAS No.: 100-68-5
M. Wt: 124.21 g/mol
InChI Key: HNKJADCVZUBCPG-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is soluble in organic solvents and is the simplest alkyl-aryl thioether. Thioanisole is the sulfur analogue of anisole, where the oxygen atom in anisole is replaced by a sulfur atom .

Mechanism of Action

Target of Action

Thioanisole, also known as Methyl phenyl sulfide , is primarily targeted by binuclear manganese (II) complexes with amino acid-based ligands . These complexes are used as catalysts in the oxidation of this compound .

Mode of Action

This compound interacts with its target through a process of oxidation. The binuclear manganese (II) complex catalyzes the oxidation of this compound with hydrogen peroxide (H2O2), resulting in the production of sulfoxide and sulfone . The amino acid Schiff base ligand in the complex is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of sulfides. This process provides a straightforward synthetic approach for preparing numerous sulfoxides . Sulfoxides are valuable synthetic intermediates that are employed for the production of a range of chemically and biologically active molecules such as anti-ulcer drugs (proton pump inhibitors), antifungal and anti-atherosclerotic agents .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by the efficiency of the catalytic system used in its oxidation .

Result of Action

The result of this compound’s action is the production of sulfoxide and sulfone . These compounds are produced when this compound is oxidized by the binuclear manganese (II) complex . The sulfoxide and sulfone produced are valuable in various applications, including the synthesis of chemically and biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a catalyst and hydrogen peroxide. The efficiency of the oxidation process is dependent on the activity of the catalyst, which can be affected by factors such as temperature and pH . The silica-supported metal complex used as a catalyst shows lower catalytic activity compared to the homogeneous catalyst, but its activity remains nearly unchanged after multiple cycles, indicating its stability .

Biochemical Analysis

Biochemical Properties

Thioanisole interacts with enzymes and proteins in biochemical reactions. For instance, it has been found that a binuclear Mn (II) complex catalyzes the oxidation of this compound with H2O2, to give the sulfoxide and sulfone . This reaction involves the interaction of this compound with the manganese complex, leading to its oxidation .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented in the literature. Its oxidation products, sulfoxide and sulfone, have been studied extensively. These products can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. In the presence of a binuclear Mn (II) complex, this compound undergoes oxidation to form sulfoxide and sulfone . This process involves binding interactions with the manganese complex, leading to changes in the molecular structure of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the activity of the immobilized catalyst that catalyzes the oxidation of this compound remains nearly unchanged after five cycles, indicating that it is truly heterogeneous . This suggests that this compound’s effects on cellular function observed in in vitro studies may be long-term.

Metabolic Pathways

This compound is involved in metabolic pathways related to its oxidation. The binuclear Mn (II) complex catalyzes the oxidation of this compound, leading to the formation of sulfoxide and sulfone . This process involves the interaction of this compound with the manganese complex .

Transport and Distribution

Given its solubility in organic solvents , it is likely that this compound can be transported and distributed within cells and tissues.

Preparation Methods

Thioanisole can be synthesized through several methods:

Properties

IUPAC Name

methylsulfanylbenzene
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InChI

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKJADCVZUBCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059217
Record name Benzene, (methylthio)-
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Molecular Weight

124.21 g/mol
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour
Record name Methyl phenyl sulfide
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Record name Methyl phenyl sulfide
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Record name Methyl phenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/
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Boiling Point

188.00 to 193.00 °C. @ 760.00 mm Hg
Record name Methyl phenyl sulfide
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Solubility

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil
Record name Methyl phenyl sulfide
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Record name Methyl phenyl sulfide
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Density

0.958-0.968
Record name Methyl phenyl sulfide
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CAS No.

100-68-5
Record name Thioanisole
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Record name Methylphenylsulfide
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Record name Benzene, (methylthio)-
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Record name Methyl phenyl sulphide
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Record name METHYL PHENYL SULFIDE
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Record name Methyl phenyl sulfide
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Melting Point

-15 °C
Record name Methyl phenyl sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of thioanisole?

A1: this compound has the molecular formula C₇H₈S and a molecular weight of 124.20 g/mol. Its structure consists of a methyl group (CH₃) attached to a sulfur atom, which is directly bonded to a benzene ring (C₆H₅).

Q2: What are some key spectroscopic features of this compound?

A: this compound exhibits characteristic spectroscopic features in various techniques. For instance, in its infrared spectrum, this compound shows a C-H stretching vibration around 2836 cm⁻¹ associated with the methyl group []. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and aromatic protons, providing insights into its structure and conformation [, ]. Additionally, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule [].

Q3: How is this compound used in organic synthesis?

A: this compound is a versatile reagent in organic synthesis. For example, it can be converted to a sulfonium salt using methyl trifluoromethanesulfonate, which upon deprotonation generates a sulfur ylide capable of reacting with aldehydes and ketones to form epoxides []. Additionally, this compound can be oxidized to the corresponding sulfoxide, a useful reagent in Swern oxidation reactions [].

Q4: Can this compound be used as a substrate in catalytic oxidation reactions?

A: Yes, this compound is frequently employed as a model substrate in catalytic oxidation reactions to investigate the activity and selectivity of various catalysts. For instance, researchers have explored the oxidation of this compound using oxovanadium(IV)-functionalized polybenzimidazole nanofibers [] and heterobimetallic cerium(IV) oxo clusters [].

Q5: What are the typical products of this compound oxidation?

A: this compound can be oxidized to its corresponding sulfoxide (methyl phenyl sulfoxide) and sulfone (methyl phenyl sulfone) depending on the reaction conditions and the oxidant employed [, , , ]. The selectivity toward sulfoxide or sulfone formation is often a key parameter in evaluating the performance of catalytic oxidation systems.

Q6: How does the structure of the catalyst influence the enantioselectivity of this compound oxidation?

A: The enantioselectivity of this compound oxidation is highly dependent on the catalyst structure. Studies using myoglobin mutants have demonstrated that mutations in the active site can significantly alter the enantiomeric excess of the resulting sulfoxide product []. Similarly, self-inclusion phenomena in β-cyclodextrin derivatives have been shown to impact enantioselectivity in this compound oxidation [].

Q7: How have computational methods been employed to study this compound and its reactions?

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density functional theory (DFT) calculations have been extensively used to investigate the structures of this compound radical cations [], predict the methyl internal-rotor barrier [], and elucidate reaction mechanisms, such as the hydrogen transfer-induced S-C rearrangement in this compound derivatives [].

Q8: Have researchers developed quantitative structure-activity relationship (QSAR) models for this compound derivatives?

A: While specific QSAR models for this compound derivatives were not explicitly mentioned in the provided research, the data generated, such as the Hammett analysis of this compound oxidation by oxomanganese(IV) complexes [], can serve as a basis for developing such models to predict the reactivity and properties of related compounds.

Q9: How do substituents on the aromatic ring affect the reactivity of this compound?

A: Substituents on the aromatic ring can significantly influence the reactivity of this compound. For example, electron-donating groups generally increase the electron density at the sulfur atom, making it more susceptible to oxidation []. Conversely, electron-withdrawing substituents tend to decrease its reactivity towards oxidation [].

Q10: Does the conformation of the thiomethyl group impact the reactivity of this compound?

A: Yes, the conformation of the thiomethyl group relative to the aromatic ring can impact reactivity. Studies using NMR spectroscopy have shown that this compound can adopt different conformations, with the planar and orthogonal forms being the most prevalent []. These conformational preferences can influence the accessibility of the sulfur atom to reagents and thus affect its reactivity.

Q11: What is the environmental impact of this compound, and how is it degraded?

A: this compound can contribute to odor issues in wastewater treatment []. Electron beam irradiation has been investigated as a potential method for removing this compound from aqueous solutions []. Further research is needed to fully assess its environmental fate and develop effective degradation strategies.

  • How does the presence of Brønsted or Lewis acids affect the mechanism of this compound oxidation by manganese(IV)-oxo complexes? []
  • Can iodosylarene complexes act as independent oxidants in reactions involving manganese centers and this compound? []
  • How does the orientation of the 13-TMC ligand in P450 119 peroxygenase mutants impact the selectivity of this compound sulfoxidation? []
  • What is the role of the apoprotein moiety in the oxidation of this compound by lignin peroxidase? []
  • Can nitrobenzene dioxygenase be engineered to further enhance its activity and enantioselectivity in the oxidation of aromatic sulfides? []

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